2,3-Dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid
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Overview
Description
2,3-Dibromo-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzofuran compound, followed by hydroxylation and methoxylation under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing advanced chemical reactors and purification systems. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
2,3-Dibromo-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity . The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions enhances its binding affinity and specificity .
Comparison with Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the benzofuran core.
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid: Shares hydroxyl and carboxylic acid groups but has a different core structure.
Uniqueness: 2,3-Dibromo-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid is unique due to its combination of bromine, hydroxyl, and methoxy groups on a benzofuran core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
88258-49-5 |
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Molecular Formula |
C11H8Br2O6 |
Molecular Weight |
395.98 g/mol |
IUPAC Name |
2,3-dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C11H8Br2O6/c1-17-7-3-5(12)10(13)19-8(3)9(18-2)6(14)4(7)11(15)16/h14H,1-2H3,(H,15,16) |
InChI Key |
VYZNVZRQTWCEKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=C(O2)Br)Br)OC)O)C(=O)O |
Origin of Product |
United States |
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